1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone
Description
1-[1-(3-Chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone is a substituted indole derivative characterized by:
- A 3-chlorophenyl group at position 1 of the indole ring.
- A methyl group at position 2.
- A hydroxyl group at position 4.
- An acetyl (ethanone) group at position 3.
This compound belongs to the class of heterocyclic ketones, where the indole scaffold provides a rigid aromatic framework that influences electronic and steric properties. The acetyl group at position 3 is a common feature in bioactive indoles, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-17(11(2)20)15-9-14(21)6-7-16(15)19(10)13-5-3-4-12(18)8-13/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQMMSVIYYFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC(=CC=C3)Cl)C=CC(=C2)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173806 | |
| Record name | 1-[1-(3-Chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5165-57-1 | |
| Record name | 1-[1-(3-Chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5165-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(3-Chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . For this compound, the starting materials would include 3-chlorophenylhydrazine and a suitable ketone, such as 2-methyl-1-phenylpropan-1-one. The reaction typically requires an acid catalyst like methanesulfonic acid and is carried out under reflux conditions in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as apoptosis or cell proliferation . The hydroxy and chlorophenyl groups contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
(a) 1-(1H-Indol-3-yl)Ethanone
- Structure : Lacks substituents on the indole ring (positions 1, 2, and 5 are unmodified).
- Properties : Simpler structure with lower molecular weight (159.19 g/mol vs. ~315.77 g/mol for the target compound).
- Applications : Used as an intermediate in synthesizing complex indole derivatives. Its unsubstituted structure makes it less lipophilic than the target compound .
(b) 1-(5-Chloro-1H-Indol-3-yl)Ethanone
- Structure : Chlorine substituent at position 5 instead of hydroxyl.
- This contrasts with the hydroxyl group in the target compound, which can act as a hydrogen bond donor .
(c) 1-(5-Bromo-1H-Indol-3-yl)-2,2,2-Trifluoroethanone
- Structure : Bromine at position 5 and a trifluoroacetyl group at position 3.
- Comparison : The trifluoroacetyl group significantly increases electronegativity and metabolic stability compared to the acetyl group in the target compound. Bromine’s larger atomic radius may sterically hinder interactions in biological systems .
Compounds with 3-Chlorophenyl Substituents
(a) 1-(3-Chlorophenyl)Ethanone (m-Chloroacetophenone)
(b) 1-[5-(3-Chlorophenyl)-Isoxazol-3-yl]Ethanone
- Structure : Isoxazole ring replaces indole, with a 3-chlorophenyl group at position 5.
- Impact : The isoxazole’s oxygen and nitrogen atoms alter electronic distribution, making it more polar than the indole-based target compound. This structural difference may influence binding affinity in pharmacological contexts .
Heterocyclic Compounds with Similar Substituents
(a) 1-(3-Amino-5-(4-Chlorophenyl)Thiophen-2-yl)Ethanone
- Structure: Thiophene ring with 4-chlorophenyl and amino groups.
- Comparison: The thiophene’s sulfur atom contributes to distinct electronic properties, while the amino group introduces basicity absent in the target compound’s hydroxyl group .
(b) 1-(4-Methyl-2-(Tosylamino)Thiazol-5-yl)Ethanone
- Structure: Thiazole ring with tosylamino and methyl groups.
- Impact : The thiazole’s nitrogen and sulfur atoms enhance polarity, making this compound more water-soluble than the target indole derivative .
Key Comparative Data
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|
| Target Compound | ~315.77 | 5-Hydroxy, 2-methyl, 3-chlorophenyl | Potential for H-bonding; moderate lipophilicity |
| 1-(1H-Indol-3-yl)Ethanone | 159.19 | Unsubstituted indole | High reactivity as a synthetic intermediate |
| 1-(3-Chlorophenyl)Ethanone | 154.59 | Simple aromatic ketone | Volatile; used in fragrances |
| 1-(5-Bromo-1H-Indol-3-yl)-TFE | 292.05 | 5-Bromo, trifluoroacetyl | Enhanced metabolic stability |
Research Implications
- Bioactivity: The hydroxyl group in the target compound may improve solubility and receptor binding compared to halogenated analogues like 1-(5-chloro-1H-indol-3-yl)ethanone .
- Synthetic Routes : Methods for similar compounds (e.g., Grignard reactions for isoxazole derivatives or sulfonation for thiazoles ) could be adapted for large-scale synthesis of the target molecule.
- Thermodynamic Stability: The indole ring’s planar structure likely confers greater stability than non-aromatic heterocycles like thiophene or thiazole .
Biological Activity
1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone, also known as compound L127485, is an indole derivative with notable biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in cancer treatment and other therapeutic areas.
Chemical Structure
The compound's structure can be represented by the following formula:
- Chemical Formula : C17H14ClNO2
- CAS Number : 5165-57-1
Biological Activity Overview
Research into the biological activity of this compound reveals a range of effects, particularly in the context of antitumor properties. The following sections summarize key findings from various studies.
Antitumor Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| Jurkat (T-cell) | 1.61 ± 1.92 | |
| A-431 (Carcinoma) | 1.98 ± 1.22 | |
| U251 (Glioblastoma) | <10 | |
| WM793 (Melanoma) | <10 |
The compound demonstrated significant cytotoxicity, with IC50 values indicating potency comparable to standard chemotherapeutic agents like doxorubicin.
The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:
- Apoptosis Induction : Studies have shown that the compound can trigger apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at the G2/M phase, further contributing to its cytotoxic effects.
Case Studies and Research Findings
A variety of research articles have explored the biological implications of this compound:
- Study on Indole Derivatives : A study highlighted that indole derivatives, including this compound, exhibit strong antiproliferative activity against a range of tumor cell lines due to their ability to interact with DNA and inhibit topoisomerases .
- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations has provided insights into how this compound interacts with target proteins, primarily through hydrophobic contacts, which is crucial for its biological activity .
- Comparative Analysis with Other Compounds : In comparative studies, this compound has shown superior activity against certain cancer types when compared to other known anticancer agents, suggesting its potential as a lead compound for drug development .
Q & A
Basic: What are the recommended synthetic routes for 1-[1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone?
Methodological Answer:
The compound can be synthesized via multi-step pathways involving indole ring formation and functionalization. A common approach involves:
- Step 1 : Condensation of 3-chlorophenylhydrazine with a β-ketoester to form the indole core.
- Step 2 : Methylation at the 2-position using methyl iodide under basic conditions.
- Step 3 : Hydroxylation at the 5-position via electrophilic substitution (e.g., using H2O2/AcOH).
- Step 4 : Acetylation at the 3-position using acetic anhydride.
Key parameters include temperature control (<70°C) and solvent selection (e.g., DMF for methylation, ethanol for hydroxylation). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical for verifying intermediates .
Basic: What analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Provides unambiguous confirmation of the 3D structure, including bond angles and substituent positions. For example, Acta Crystallographica studies (e.g., ) report mean C–C bond lengths of 1.39–1.42 Å for similar indole derivatives .
- NMR Spectroscopy : <sup>1</sup>H NMR distinguishes the hydroxy group (broad singlet at δ 9–10 ppm) and methyl groups (singlets at δ 2.1–2.5 ppm).
- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm<sup>−1</sup>) and carbonyl (1680–1720 cm<sup>−1</sup>) functionalities.
- Mass Spectrometry : HRMS with ESI+ mode ensures accurate molecular ion ([M+H]<sup>+</sup>) detection .
Advanced: How can mechanistic contradictions in cyclization reactions be resolved?
Methodological Answer:
Discrepancies in cyclization mechanisms (e.g., radical vs. electrophilic pathways) can be addressed by:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify hydrogen-transfer steps.
- Trapping Intermediates : Use quenching agents (e.g., TEMPO for radicals) followed by LC-MS analysis.
- DFT Calculations : Model transition states to predict favored pathways. For example, highlights the role of thionyl chloride in promoting enolization, which aligns with electrophilic mechanisms .
Advanced: How to mitigate solubility challenges in aqueous reaction systems?
Methodological Answer:
The compound’s low water solubility (due to hydrophobic indole and chlorophenyl groups) can be improved by:
- Co-Solvent Systems : Use DMSO:water (1:4 v/v) or ethanol:water (3:7 v/v) mixtures.
- Micellar Catalysis : Employ surfactants like SDS (0.1–1 mM) to enhance dispersion.
- pH Adjustment : Ionize the hydroxy group at pH >10 (using NaOH) to increase hydrophilicity. Safety protocols (e.g., PPE, fume hoods) must align with handling guidelines for chlorinated compounds .
Advanced: How to resolve conflicting spectral data for tautomeric forms?
Methodological Answer:
Tautomerism between keto-enol forms (e.g., 5-hydroxy vs. 5-keto) can cause spectral inconsistencies. Strategies include:
- Variable-Temperature NMR : Monitor chemical shift changes at 25–60°C to identify dynamic equilibria.
- Crystallographic Validation : Single-crystal X-ray data (e.g., ) can confirm the dominant tautomer in the solid state.
- Computational Modeling : Compare experimental IR/NMR with DFT-simulated spectra for each tautomer .
Advanced: Optimizing reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, achieved 78% yield for a thiophene-ethanone derivative by optimizing ethanol:thionyl chloride ratios .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2, FeCl3) for Friedel-Crafts acetylation.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Advanced: Addressing discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor-binding studies).
- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements.
- Docking Studies : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
